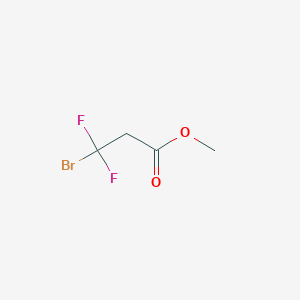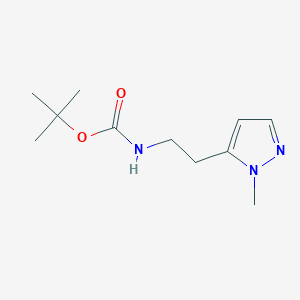
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and an ethyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. One reported method includes the following steps :
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary functional groups.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the tert-butyl carbamate group.
Trityl Protection: The amino group is protected using trityl chloride.
Condensation: The final step involves the condensation of the protected intermediate with ethylenediamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学的研究の応用
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, which can lead to changes in cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound has a similar carbamate group but differs in the structure of the attached ring.
tert-Butyl (4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole ring but with different substituents.
Uniqueness
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-7-5-9-6-8-13-14(9)4/h6,8H,5,7H2,1-4H3,(H,12,15) |
InChIキー |
GJOXGDCVAUGLRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC=NN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


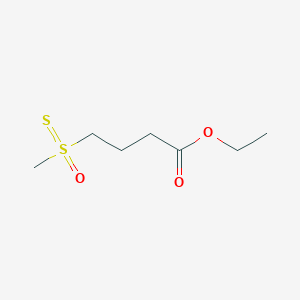

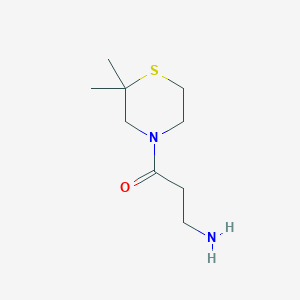
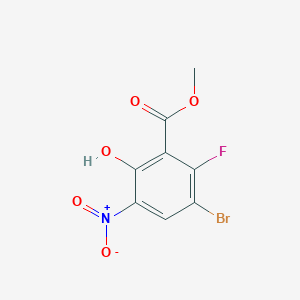

![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)

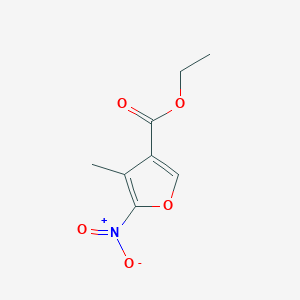


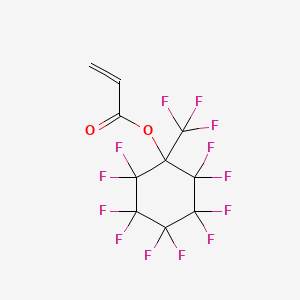
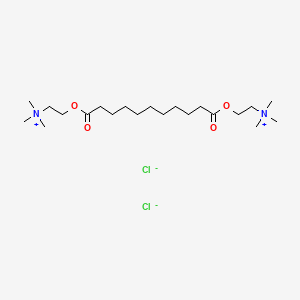
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
